molecular formula C13H18BrNO B12237985 {1-[(3-Bromophenyl)methyl]piperidin-2-yl}methanol

{1-[(3-Bromophenyl)methyl]piperidin-2-yl}methanol

Cat. No.: B12237985
M. Wt: 284.19 g/mol
InChI Key: AELLBSUNXAOZBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(3-Bromophenyl)methyl]piperidin-2-yl}methanol typically involves the reaction of 3-bromobenzyl chloride with piperidine under basic conditions to form the intermediate {1-[(3-Bromophenyl)methyl]piperidine}. This intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride to yield the final product .

Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include cyclization, hydrogenation, and functional group modifications . The use of catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: {1-[(3-Bromophenyl)methyl]piperidin-2-yl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Comparison with Similar Compounds

  • {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanol
  • {1-[(3-Fluorophenyl)methyl]piperidin-2-yl}methanol
  • {1-[(3-Methylphenyl)methyl]piperidin-2-yl}methanol

Uniqueness: {1-[(3-Bromophenyl)methyl]piperidin-2-yl}methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets compared to its analogs with different substituents .

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

[1-[(3-bromophenyl)methyl]piperidin-2-yl]methanol

InChI

InChI=1S/C13H18BrNO/c14-12-5-3-4-11(8-12)9-15-7-2-1-6-13(15)10-16/h3-5,8,13,16H,1-2,6-7,9-10H2

InChI Key

AELLBSUNXAOZBT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC(=CC=C2)Br

Origin of Product

United States

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